N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with a pyridazinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Techniques such as micro-flow technologies and stabilized Pd nanoparticle-organic-silica catalysts have been explored to optimize the synthesis and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of different oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(4-chlorophenyl)-2-[3-(3-aminophenyl)-6-oxopyridazin-1-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyridazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridazinone moiety may also play a role in modulating enzyme activities and signaling pathways, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)acetamide: Similar in structure but lacks the chlorophenyl and pyridazinone groups.
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of the nitrophenyl group.
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring instead of the pyridazinone moiety.
Uniqueness
N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorophenyl and nitrophenyl groups, along with the pyridazinone moiety, makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C20H15ClN4O4. The compound features a chlorophenyl group and a nitrophenyl substituent, which are often associated with enhanced biological activity due to their electronic properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyridazinone derivatives have shown that they can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Pyridazinone derivative A | HeLa | 15 | |
Pyridazinone derivative B | MCF-7 | 10 | |
N-(4-chlorophenyl) analog | HT29 | 5 |
The presence of electron-withdrawing groups, such as nitro groups, enhances the cytotoxicity of these compounds by facilitating electron transfer processes that induce oxidative stress in cancer cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising activity:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For example, studies suggest that it can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism:
This inhibition could lead to drug-drug interactions and altered pharmacokinetics for co-administered medications.
Study on Anticancer Efficacy
A case study published in Molecular Cancer Therapeutics investigated the effects of a related pyridazinone compound on tumor growth in xenograft models. The study reported a significant reduction in tumor size (approximately 60% decrease) compared to control groups when administered at a dose of 20 mg/kg body weight daily for two weeks. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Efficacy Study
In another study focusing on antimicrobial activity, derivatives of this compound were tested against clinical isolates of resistant bacteria. Results showed that one derivative exhibited an MIC value lower than standard antibiotics like ampicillin and ciprofloxacin, suggesting potential for development as a new antimicrobial agent.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4/c19-13-4-6-14(7-5-13)20-17(24)11-22-18(25)9-8-16(21-22)12-2-1-3-15(10-12)23(26)27/h1-10H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEOLORJLVYNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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